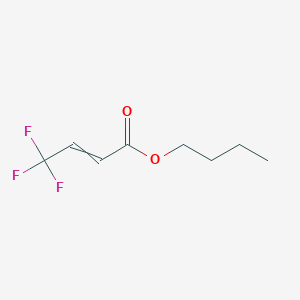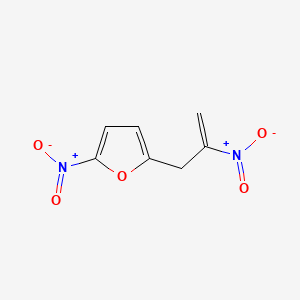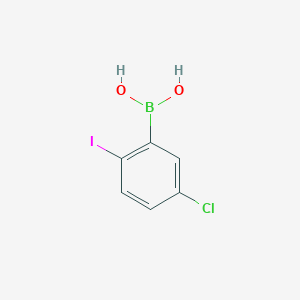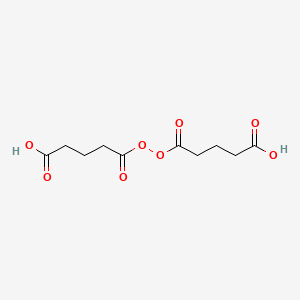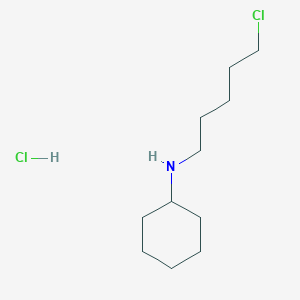
N-(5-chloropentyl)cyclohexanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 54790 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject for research in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The synthesis of NSC 54790 involves several steps, each requiring specific reaction conditions and reagents. The synthetic routes typically include:
Initial Formation: The initial formation of the core structure of NSC 54790 involves a series of condensation reactions.
Intermediate Steps: These steps often include oxidation and reduction reactions to modify the functional groups attached to the core structure.
Final Assembly: The final assembly of NSC 54790 involves coupling reactions to attach the remaining functional groups, followed by purification processes to isolate the desired compound.
Industrial production methods for NSC 54790 are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale batch reactions, continuous flow processes, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
NSC 54790 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures ranging from -78°C to 150°C. The major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives of NSC 54790 with modified functional groups.
Wissenschaftliche Forschungsanwendungen
NSC 54790 has a wide range of scientific research applications, including:
Chemistry: In chemistry, NSC 54790 is used as a reagent in various organic synthesis reactions, serving as a building block for more complex molecules.
Biology: In biology, NSC 54790 is used to study cellular processes and molecular interactions, often serving as a probe or marker in biochemical assays.
Medicine: In medicine, NSC 54790 is investigated for its potential therapeutic effects, including its ability to modulate specific biological pathways and its efficacy in treating certain diseases.
Industry: In industry, NSC 54790 is used in the production of specialty chemicals, pharmaceuticals, and materials, often serving as an intermediate in the synthesis of more complex products.
Wirkmechanismus
The mechanism of action of NSC 54790 involves its interaction with specific molecular targets and pathways within cells. This compound is known to bind to certain proteins and enzymes, altering their activity and affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which NSC 54790 is used.
Vergleich Mit ähnlichen Verbindungen
NSC 54790 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 706744: This compound shares a similar core structure with NSC 54790 but has different functional groups, leading to distinct reactivity and applications.
NSC 725776 (Indimitecan): This compound is another derivative with unique properties and applications, particularly in the field of cancer research.
NSC 724998 (Indotecan): This compound is known for its stability and efficacy in biological assays, making it a valuable tool in scientific research.
The uniqueness of NSC 54790 lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions, making it a versatile and valuable compound in various scientific fields.
Eigenschaften
CAS-Nummer |
6943-80-2 |
|---|---|
Molekularformel |
C11H23Cl2N |
Molekulargewicht |
240.21 g/mol |
IUPAC-Name |
N-(5-chloropentyl)cyclohexanamine;hydrochloride |
InChI |
InChI=1S/C11H22ClN.ClH/c12-9-5-2-6-10-13-11-7-3-1-4-8-11;/h11,13H,1-10H2;1H |
InChI-Schlüssel |
FEUTXXMHORABEZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NCCCCCCl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




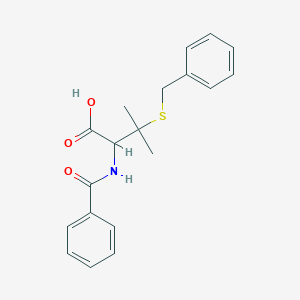
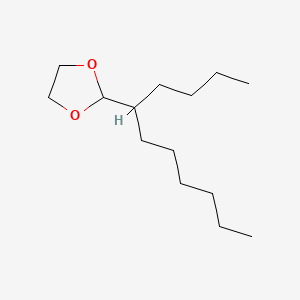
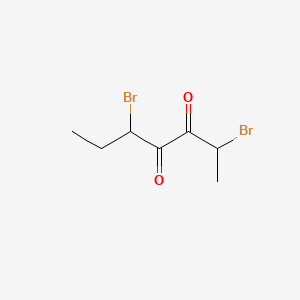

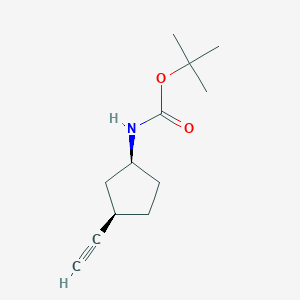
![1H-Pyrrole-2-carboxylic acid, 4-(4-chlorophenyl)-3-[3-[4-[4-[[[4-[[(1R)-3-(dimethylamino)-1-[(phenylthio)methyl]propyl]amino]-3-nitrophenyl]sulfonyl]amino]phenyl]-1-piperazinyl]phenyl]-5-ethyl-1-methyl-](/img/structure/B15175164.png)

